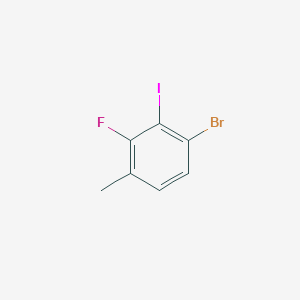
3-amino-4-chloro-N-methoxy-N-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-4-chloro-N-methoxy-N-methylbenzenesulfonamide is an organic compound with the molecular formula C8H10ClNO3S. This compound is characterized by the presence of an amino group, a chloro substituent, a methoxy group, and a methyl group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-chloro-N-methoxy-N-methylbenzenesulfonamide typically involves multiple steps. One common method starts with the nitration of 4-chloroaniline to form 4-chloro-3-nitroaniline. This intermediate is then subjected to a reduction reaction to convert the nitro group to an amino group, yielding 3-amino-4-chloroaniline. The final step involves the sulfonation of 3-amino-4-chloroaniline with methanesulfonyl chloride in the presence of a base, followed by methylation and methoxylation reactions to introduce the N-methoxy and N-methyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-4-chloro-N-methoxy-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenesulfonamides.
Applications De Recherche Scientifique
3-amino-4-chloro-N-methoxy-N-methylbenzenesulfonamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme-substrate interactions.
Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-amino-4-chloro-N-methoxy-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of the amino, chloro, methoxy, and methyl groups allows it to form specific interactions with the active sites of enzymes, leading to changes in their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-3-amino-4-methylpyridine: Similar in structure but with a pyridine ring instead of a benzene ring.
4-chloro-3-trifluoromethylphenyl isocyanate: Contains a chloro and trifluoromethyl group but differs in functional groups.
Uniqueness
3-amino-4-chloro-N-methoxy-N-methylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both electron-donating and electron-withdrawing groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C8H11ClN2O3S |
|---|---|
Poids moléculaire |
250.70 g/mol |
Nom IUPAC |
3-amino-4-chloro-N-methoxy-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C8H11ClN2O3S/c1-11(14-2)15(12,13)6-3-4-7(9)8(10)5-6/h3-5H,10H2,1-2H3 |
Clé InChI |
ZXFQPLAIOHXNJG-UHFFFAOYSA-N |
SMILES canonique |
CN(OC)S(=O)(=O)C1=CC(=C(C=C1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(1R,4R)-5-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B13639222.png)
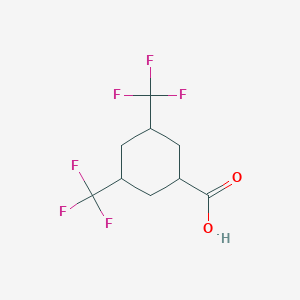
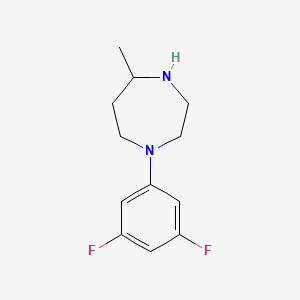
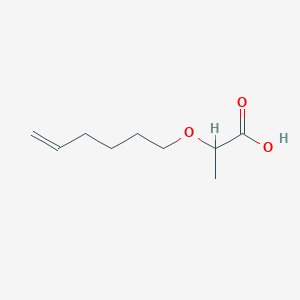
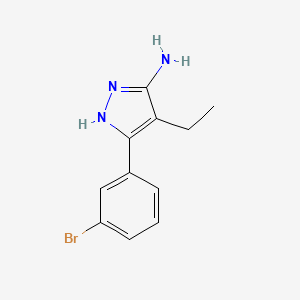


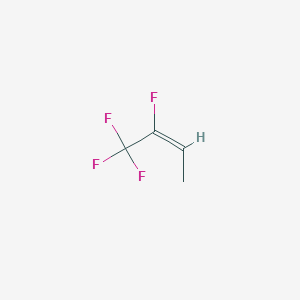
![1-{[5-(Aminocarbonyl)-2-furyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B13639247.png)
![2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester hydrochloride](/img/structure/B13639251.png)


